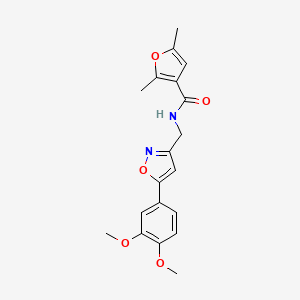

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H20N2O5 and its molecular weight is 356.378. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation . Its unique structure offers potential for medicinal applications, such as drug development and disease treatment.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Biologische Aktivität

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and implications for therapeutic applications.

Structural Characteristics

The compound is characterized by the presence of an isoxazole moiety and a furan ring , which are known to contribute significantly to biological activity. The molecular formula is C20H23N2O4, and it has a melting point in the range of 210–212 °C. The isoxazole structure enhances its interaction with various biological targets, making it a subject of interest for further research .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways critical for physiological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For instance:

- Cytotoxicity : Research indicates that this compound shows cytotoxic effects against various cancer cell lines. The IC50 values suggest effective inhibition of cell proliferation at relatively low concentrations.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HepG2 | 25 | 50% inhibition of growth |

| MCF7 | 30 | Apoptotic effects noted |

| A549 | 20 | Significant cytotoxicity |

These findings indicate a promising potential for this compound in cancer therapy .

Mechanistic Insights

Further mechanistic studies have revealed that the compound may induce apoptosis through the activation of caspase pathways. For example:

- Caspase Activation : In assays measuring caspase activity, treatment with the compound resulted in increased caspase-3 and caspase-7 activities, indicating a shift towards programmed cell death in treated cells .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Model : In a mouse model of breast cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis showed decreased proliferation markers in treated tumors.

- Lung Cancer Treatment : A study involving A549 lung cancer cells demonstrated that the compound significantly inhibited cell migration and invasion, suggesting potential applications in metastasis prevention.

Wissenschaftliche Forschungsanwendungen

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a chemical compound employed in scientific research, characterized by an isoxazole moiety and a furan ring. The molecular formula for this compound is not provided in the given search results. This compound has a melting point ranging from 210 to 212 °C. Spectroscopic analyses reveal C–H…O hydrogen bonds that impact its crystalline properties, with Hirshfeld surface analysis indicating that hydrogen interactions significantly contribute to crystal packing, which is crucial for its stability and reactivity.

While specific applications of this compound are not detailed in the search results, the information below describes the applications of similar compounds.

Applications of similar compounds

- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-naphthamide: This compound is utilized as a building block in chemistry. The synthesis involves creating the isoxazole ring through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. The isoxazole intermediate is then coupled with a naphthamide derivative via nucleophilic substitution. Industrial production focuses on optimizing yield, purity, and minimizing environmental impact, potentially using continuous flow reactors and green chemistry principles.

- N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide: This synthetic organic compound has a complex structure with multiple functional groups and is of interest in scientific research because of its potential biological activities and applications in medicinal chemistry. The synthesis involves multiple steps, starting with the preparation of the isoxazole ring, the introduction of the dimethoxyphenyl group, and the thiophene ring. This compound can undergo oxidation, reduction, and substitution reactions. It can be used as a building block for synthesizing complex molecules in chemistry, as a probe to study biological processes in biology, as a potential therapeutic agent in medicine, and as an intermediate in producing pharmaceuticals or agrochemicals in industry.

- N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide: In studies, IOXs with various substituents at the para-position of the 3-phenyl ring were synthesized .

- Other N-heterocyclic aromatic compounds : are examined for their interactions and stereodynamics . They are also being explored as carbonic anhydrase inhibitors .

Eigenschaften

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-11-7-15(12(2)25-11)19(22)20-10-14-9-17(26-21-14)13-5-6-16(23-3)18(8-13)24-4/h5-9H,10H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROODKZRBCDGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.